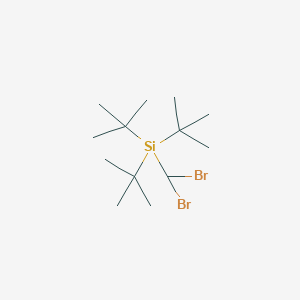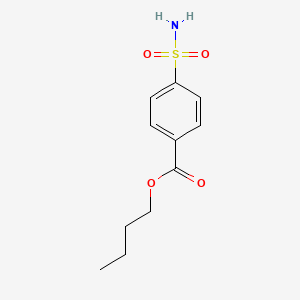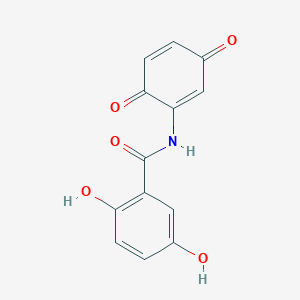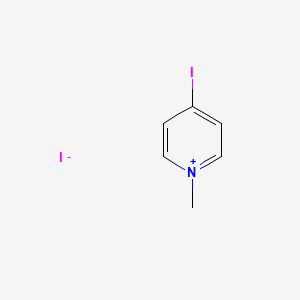
4-Iodo-1-methylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1-methylpyridin-1-ium iodide is an organic compound with the molecular formula C₆H₇I₂N. It is a pyridinium salt where the pyridine ring is substituted with an iodine atom at the 4-position and a methyl group at the nitrogen atom. This compound is known for its unique properties and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Iodo-1-methylpyridin-1-ium iodide can be synthesized through the reaction of 4-iodopyridine with methyl iodide. The reaction typically occurs in a solvent such as methanol or ethanol under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the iodine atom on the pyridine ring by the methyl group from methyl iodide, resulting in the formation of the pyridinium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-1-methylpyridin-1-ium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced.
Complexation Reactions: It can form complexes with metal ions, which can alter its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenating agents, reducing agents, and metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various pyridinium derivatives, while complexation reactions can result in metal-pyridinium complexes .
Applications De Recherche Scientifique
4-Iodo-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-iodo-1-methylpyridin-1-ium iodide involves its interaction with molecular targets and pathways. The compound can form halogen bonds with other molecules, which can influence its reactivity and interactions. These halogen bonds play a key role in the structural transformations and properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodopyridine: A precursor in the synthesis of 4-iodo-1-methylpyridin-1-ium iodide.
1-Methylpyridinium iodide: A related compound with similar structural features but without the iodine substitution.
Uniqueness
This compound is unique due to the presence of both the iodine atom and the methyl group on the pyridinium ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
58080-92-5 |
|---|---|
Formule moléculaire |
C6H7I2N |
Poids moléculaire |
346.94 g/mol |
Nom IUPAC |
4-iodo-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C6H7IN.HI/c1-8-4-2-6(7)3-5-8;/h2-5H,1H3;1H/q+1;/p-1 |
Clé InChI |
ZHNMGALXPBSTLW-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=C(C=C1)I.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


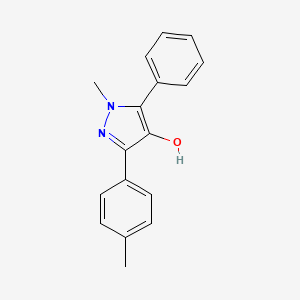
![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)
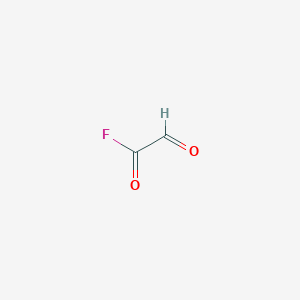
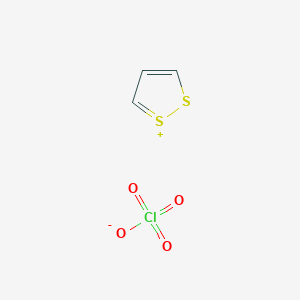
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)
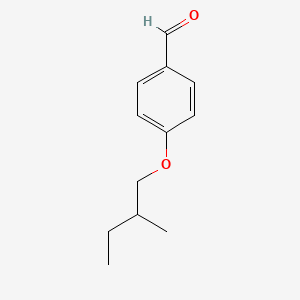
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)


